molecular formula C21H24N6O B2371061 phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020501-77-2

phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2371061
M. Wt: 376.464
InChI Key: ZBSUZBWQNHLFLQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrazole ring, a pyridazine ring, and a piperazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that it could potentially exist in multiple tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring could enhance its solubility in polar solvents .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

This compound is part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-inflammatory properties .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Antileishmanial and Antimalarial Agents

Specific Scientific Field

Pharmacology and Infectious Diseases

Summary of the Application

Hydrazine-coupled pyrazole derivatives, which include this compound, have been synthesized and evaluated for their antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The target hydrazine-coupled pyrazole derivatives were synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that one of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, two of the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antitubercular Agents

Summary of the Application

This compound is part of a series of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole that have been studied for their antitubercular potential .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antitubercular activity was evaluated against Mycobacterium tuberculosis strain .

Results or Outcomes

The results showed that some of the synthesized compounds exhibited potent antitubercular activity .

Photoluminescent and Photorefractive Materials

Specific Scientific Field

Material Science and Optics

Summary of the Application

1,3,5-Triarylpyrazoline compounds, which include this compound, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photorefractive materials .

Methods of Application or Experimental Procedures

The compounds were synthesized and their photoluminescent and photorefractive properties were evaluated .

Results or Outcomes

The results showed that the synthesized compounds have promising photoluminescent and photorefractive properties .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

phenyl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-16(2)24-27(17(15)3)20-10-9-19(22-23-20)25-11-13-26(14-12-25)21(28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUZBWQNHLFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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